
5-Chloro-6-fluoroquinolin-8-amine
Overview
Description
5-Chloro-6-fluoroquinolin-8-amine is a chemical compound with the molecular formula C9H6ClFN2 . It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area in medicinal chemistry. The synthesis often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . The synthesis of quinoline derivatives can be achieved through various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-fluoroquinolin-8-amine consists of a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The molecule also contains chlorine and fluorine substituents at the 5th and 6th positions, respectively, and an amine group at the 8th position .Chemical Reactions Analysis
Quinoline derivatives, including 5-Chloro-6-fluoroquinolin-8-amine, are known to participate in a wide range of chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving quinoline derivatives have been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Scientific Research Applications
Synthesis and Antibacterial Properties
One key area of research involving 5-Chloro-6-fluoroquinolin-8-amine is in the synthesis of new derivatives with antibacterial properties. A study by Al-Hiari et al. (2007) focused on creating 8-nitrofluoroquinolone derivatives, showing their potential in combating gram-positive and gram-negative bacterial strains, particularly against S. aureus (Al-Hiari et al., 2007).
Fluorogenic Derivatizing Agents
Bernstein et al. (1993) explored the use of chloroisothiocyanatoquinolines, including derivatives of 5-Chloro-6-fluoroquinolin-8-amine, as fluorogenic derivatizing agents for primary and secondary amines. These compounds were shown to produce fluorescent thiazoloquinolines, which can be useful in various analytical chemistry applications (Bernstein et al., 1993).
Catalytic Applications in Amination
Research by Yin et al. (2017) demonstrated the use of 5-Chloro-6-fluoroquinolin-8-amine in copper-catalyzed remote C−H amination, showcasing its utility in organic synthesis. This process features high efficiency and complete regioselectivity, which is significant for the development of various organic compounds (Yin et al., 2017).
Chemosensor for Metal Ions
Prodi et al. (2001) highlighted the application of 5-Chloro-6-fluoroquinolin-8-amine derivatives as chemosensors for metal ions like cadmium. This could be particularly useful in environmental monitoring and food safety analysis (Prodi et al., 2001).
Anticancer Research
Kapadiya and Khunt (2018) explored hybrid purine-quinoline molecules for their cytotoxic effects against cancer cell lines, indicating the potential of 5-Chloro-6-fluoroquinolin-8-amine in developing novel anticancer agents (Kapadiya & Khunt, 2018).
Tumor Cell Sensitization
A study by Hu et al. (2009) focused on chloroquine analogs, including 5-Chloro-6-fluoroquinolin-8-amine derivatives, to sensitize tumor cells to Akt inhibitors, demonstrating their potential use in targeted cancer therapies (Hu et al., 2009).
Luminescent Properties in pH Dependence
Prodi et al. (2001) also investigated the luminescent properties of 5-Chloro-6-fluoroquinolin-8-amine, finding its potential as a pH-dependent luminescent sensor, particularly for metal ions like Zn2+ and Cd2+ (Prodi et al., 2001).
Neuroimaging Applications
Collier et al. (2017) detailed the use of a derivative of 5-Chloro-6-fluoroquinolin-8-amine in neuroimaging for detecting neurofibrillary tangles in Alzheimer's disease, showcasing its potential in medical imaging and diagnostics (Collier et al., 2017).
Cytotoxicity Evaluation in Cancer Research
The cytotoxic effects of 4-aminoquinoline derivatives, including 5-Chloro-6-fluoroquinolin-8-amine, on human breast tumor cell lines were examined by Zhang et al. (2007), suggesting its relevance in developing new anticancer drugs (Zhang et al., 2007).
Mechanism of Action
Target of Action
It’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
Fluoroquinolones, a family of compounds that includes fluorinated quinolines, are known to inhibit bacterial dna-gyrase, affecting bacteria reproduction . This could potentially be a mode of action for 5-Chloro-6-fluoroquinolin-8-amine, given its structural similarity to other fluoroquinolones.
Biochemical Pathways
The inhibition of bacterial dna-gyrase by fluoroquinolones, which are structurally similar to 5-chloro-6-fluoroquinolin-8-amine, is a key step in the biochemical pathway leading to the inhibition of bacterial replication .
Pharmacokinetics
Fluoroquinolones, which are structurally similar, are known for their enhanced penetration ability through cell membranes , which could potentially influence the bioavailability of 5-Chloro-6-fluoroquinolin-8-amine.
Result of Action
Fluoroquinolones, which are structurally similar, have a high level of antibacterial activity . This suggests that 5-Chloro-6-fluoroquinolin-8-amine could potentially have similar effects.
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of such compounds, is known to be influenced by the reaction conditions . This suggests that environmental factors could potentially influence the action of 5-Chloro-6-fluoroquinolin-8-amine.
Safety and Hazards
Future Directions
Quinoline derivatives, including 5-Chloro-6-fluoroquinolin-8-amine, have a wide range of applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The swift development of new molecules containing the quinoline nucleus suggests a promising future for this class of compounds in medicinal chemistry research .
properties
IUPAC Name |
5-chloro-6-fluoroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZAORSUGTYRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2Cl)F)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-fluoroquinolin-8-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

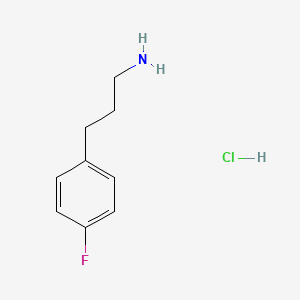
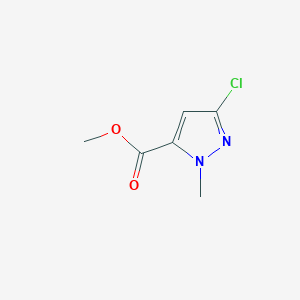
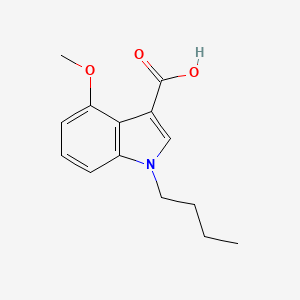

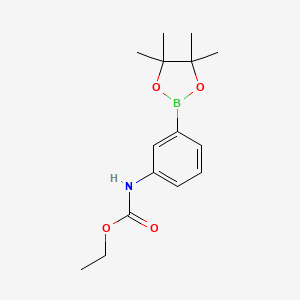
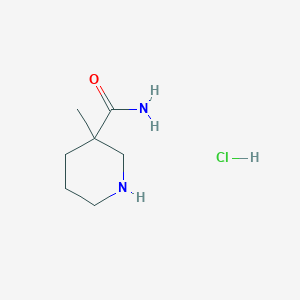

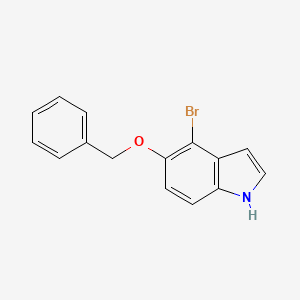

![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)


